(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, a carboxamide group, and various substituents such as chloro, trifluoromethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring.
Introduction of Substituents: The chloro, trifluoromethyl, and phenyl groups are introduced through various substitution reactions.
Formation of the Carboxamide Group: This involves the reaction of an amine with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide shares similarities with other thiazinane derivatives and compounds containing chloro and trifluoromethyl groups.
Other similar compounds: Include various thiazolidinones, thiazines, and related heterocyclic compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and materials, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H15ClF3N3O2S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]imino-3-methyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H15ClF3N3O2S/c1-26-16(27)10-15(17(28)24-11-5-3-2-4-6-11)29-18(26)25-12-7-8-14(20)13(9-12)19(21,22)23/h2-9,15H,10H2,1H3,(H,24,28) |
InChI Key |
LVIZQIQQGJMMIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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